molecular formula C17H11ClO3 B1294885 Phenyl 4-chloro-1-hydroxy-2-naphthoate CAS No. 36268-75-4

Phenyl 4-chloro-1-hydroxy-2-naphthoate

Cat. No. B1294885
M. Wt: 298.7 g/mol
InChI Key: PRPJEXLNOGLBCN-UHFFFAOYSA-N
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Patent
US04454340

Procedure details

To a 500-mL, three-neck, nitrogen-purged flask was added 17.9 g (0.10 mole) of 4-chloro-1-naphthol, 100 mL of methylene chloride, 15 g (0.11 mole) of anhydrous aluminum chloride, and 15 mL (0.12 mole) of phenyl chloroformate. This mixture was heated to reflux. After 48 hours, the mixture was cooled to 10° C. and 200 mL of water and 15 mL of 37% hydrochloric acid were added. To this mixture was added 100 mL of ethyl acetate. The layers were separated and the organic layer was washed with two 100-mL portions of 5N hydrochloric acid. The organic layer was dried with anhydrous magnesium sulfate, filtered, then the solvent stripped off under vacuum. The resulting oil solidified and the crude product was recrystallized from isopropyl alcohol. The yield of phenyl 4-chloro-1-hydroxy-2-naphthoate (off-white, m.p. 102°-104° C.) obtained was 54%.
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].Cl[C:18]([O:20][C:21]1[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=1)=[O:19].Cl>C(OCC)(=O)C.O.C(Cl)Cl>[Cl:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([OH:12])=[C:4]([C:18]([O:20][C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[O:19])[CH:3]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
17.9 g
Type
reactant
Smiles
ClC1=CC=C(C2=CC=CC=C12)O
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
15 mL
Type
reactant
Smiles
ClC(=O)OC1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500-mL, three-neck, nitrogen-purged flask
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated to reflux
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic layer was washed with two 100-mL portions of 5N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the crude product was recrystallized from isopropyl alcohol

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=CC(=C(C2=CC=CC=C12)O)C(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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